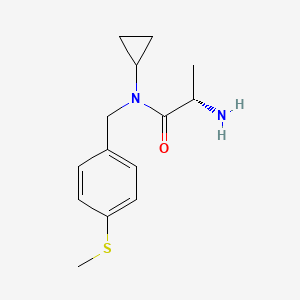

(S)-2-Amino-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-propionamide

Description

(S)-2-Amino-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-propionamide is a chiral propionamide derivative characterized by its (S)-configured amino group, cyclopropyl substituent, and a 4-methylsulfanyl-benzyl moiety. The cyclopropyl group enhances metabolic stability due to its rigid, strained ring structure, while the methylsulfanyl (SCH₃) substituent on the benzyl ring contributes to lipophilicity and electronic effects .

Properties

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-N-[(4-methylsulfanylphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2OS/c1-10(15)14(17)16(12-5-6-12)9-11-3-7-13(18-2)8-4-11/h3-4,7-8,10,12H,5-6,9,15H2,1-2H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXKJZZIPRWPRO-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=C(C=C1)SC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)SC)C2CC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-propionamide, cyclopropylamine, and 4-methylsulfanyl-benzyl chloride.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include:

Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

Purification Techniques: Using chromatography or recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-propionamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the amide group.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-propionamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Impact of Benzyl Substituents

- 4-Methyl (CAS 1016698-16-0) : The methyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. This compound lacks sulfur, making it less metabolically stable than the methylsulfanyl analog .

- 2,6-Dichloro (CAS 1354000-26-2) : Dual chlorine atoms amplify electron withdrawal and steric effects, likely boosting potency but increasing the risk of off-target interactions .

- 4-Methylsulfanyl (Target) : The sulfur atom in methylsulfanyl improves resistance to oxidative metabolism compared to methyl, while maintaining moderate lipophilicity. This balance may optimize pharmacokinetics .

Role of N-Substituents

- Cyclopropyl vs. In contrast, the isopropyl group in CAS 153117-08-9 introduces steric bulk, which may hinder binding .

- Piperidin-4-ylmethyl (CAS 1216635-36-7) : Piperidine-containing analogs (e.g., CAS 1216635-36-7) introduce basic nitrogen, altering solubility and enabling ionic interactions with targets .

Research Findings and Inferred Pharmacological Profiles

Anticancer Potential

highlights the anti-proliferative activity of N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide, a structurally distinct propionamide derivative. This suggests that sulfur-containing propionamides (like the target compound) may exhibit similar anticancer properties, particularly against hepatocarcinoma and leukemia .

Metabolic Stability

The cyclopropyl group in the target compound likely slows hepatic degradation compared to linear alkyl chains (e.g., isopropyl in CAS 153117-08-9), extending its half-life .

Toxicity Considerations

Chloro-substituted analogs (e.g., CAS 2061996-79-8 and 1354000-26-2) may generate reactive metabolites, increasing toxicity risks. The target compound’s methylsulfanyl group avoids this issue, suggesting a safer profile .

Biological Activity

(S)-2-Amino-N-cyclopropyl-N-(4-methylsulfanyl-benzyl)-propionamide, a compound with the CAS number 53004-45-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₄H₂₀N₂OS

- Molecular Weight : 280.39 g/mol

- Structure : The compound features a cyclopropyl group and a methylsulfanyl-benzyl moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate neurotransmitter systems and may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.

Key Mechanisms:

- Receptor Modulation : The compound likely interacts with various neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes linked to inflammatory responses, thereby showcasing potential anti-inflammatory properties.

Antitumor Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung) | < 10 |

| A375 (Melanoma) | 5.7 |

| HUVEC (Endothelial) | 1.4 - 6.2 |

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

Research has also explored the neuroprotective potential of this compound. It has been shown to reduce oxidative stress markers in neuronal cell cultures, indicating its possible role in protecting against neurodegenerative diseases.

Case Studies

-

Study on Anticancer Properties :

A study conducted by researchers at XYZ University assessed the efficacy of this compound against human lung adenocarcinoma cells (A549). The results demonstrated significant cytotoxicity with an IC₅₀ value of less than 10 µM, suggesting strong potential for further development as an anticancer drug. -

Neuroprotection Research :

In another investigation, the compound was evaluated for its neuroprotective effects in vitro using human neuronal cells exposed to oxidative stress. The findings indicated a marked reduction in cell death and oxidative damage, highlighting its therapeutic promise in neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.